molecular formula C26H56NO6P B163687 1-O-Octadecyl-SN-glycero-3-phosphocholine CAS No. 74430-89-0

1-O-Octadecyl-SN-glycero-3-phosphocholine

Cat. No. B163687
CAS RN: 74430-89-0
M. Wt: 509.7 g/mol
InChI Key: XKBJVQHMEXMFDZ-AREMUKBSSA-N
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Description

1-O-Octadecyl-SN-glycero-3-phosphocholine, also known as C18-lysoPAF, is a synthetic lyso-platelet activating factor (PAF). It is a precursor and metabolite of 1-O-octadecyl-2-acetyl-SN-glycero-3-phosphocholine (C18:0 PAF). It is a class of glycerophospholipids that has two octadecane chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds .


Synthesis Analysis

The synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholines, blood platelet activating ether lipid analogues has been achieved in a four-step sequence from epichlorohydrin. Etherification of epichlorohydrin with different alcohols namely tetradecyl, hexadecyl, and octadecyl alcohols gave glycidyl ethers. The second step involved opening of the epoxide by acetic anhydride to give acetylated products, which were subsequently hydrolyzed selectively, a key step of the method employing a 1,3 specific lipase to obtain rac 1-O-alkyl-2-acetylglycerol. The hydrolyzed products were phosphorylated to obtain rac 1 .


Molecular Structure Analysis

The molecular formula of 1-O-Octadecyl-SN-glycero-3-phosphocholine is C26H56NO6P. It has a net charge of 0, an average mass of 509.701, and a monoisotopic mass of 509.38453 .


Chemical Reactions Analysis

1-O-Octadecyl-SN-glycero-3-phosphocholine is synthesized from PAF acetylhydrolases by the degradation of PAF .


Physical And Chemical Properties Analysis

1-O-Octadecyl-SN-glycero-3-phosphocholine is a lyophilized powder. It is soluble in DMF, DMSO, Ethanol, PBS (pH 7.2), and Water .

Scientific Research Applications

  • Neurochemistry and Molecular Neurobiology

    • Application : Platelet Activating Factor (PAF, 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine) was first identified as a lipid mediator of inflammation and immunological response. This compound is present at very low concentration in normal mammalian brain where it is synthesized by two distinct pathways .
    • Methods : The de novo pathway utilizes 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates of a DTT-insensitive phosphocholine transferase (PAF-PCT). The remodeling pathway requires the production of 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lysoPAF) produced by the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine (alkylacylGPC) by the action of phospholipases A2 .
    • Results : In the brain, PAF participates in physiological mechanisms such as synaptic transmission, long-term potentiation, memory formation, proliferation and differentiation of neural cells, regulation of gene expression, and chemotaxis .
  • Enzymatic Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Activity Assay

    • Application : 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine is used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .
  • Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Activity Assay

    • Application : 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine is used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .
  • Study of Interaction with Peptides Derived from the C-terminal Domains of Human Apolipoprotein E

    • Application : 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine may be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .
  • Treatment of Human Lung Carcinoma A549 Cells

    • Application : Edelfosine, a type of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, has been used to treat human lung carcinoma A549 cells .
  • Interaction with Peptides Derived from the C-terminal Domains of Human Apolipoprotein E
    • Application : 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine may be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBJVQHMEXMFDZ-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274414
Record name 1-O-Octadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(O-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-O-Octadecyl-SN-glycero-3-phosphocholine

CAS RN

74430-89-0
Record name 1-O-Octadecyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74430-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Octadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(O-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
BM Czarnetzki, J Benveniste - Chemistry and physics of lipids, 1981 - Elsevier
… The effect of synthetic 1-O-octadecyl-2-O-acetyl-sn-glycero-3-phosphocholine (PAF-acether) and of 1-O-octadecyl-sn-glycero-3-phosphocholine (lyso-PAF-acether) on human …
Number of citations: 45 www.sciencedirect.com
N NODA, S TSUNEFUKA, R TANAKA… - Chemical and …, 1992 - jstage.jst.go.jp
… -3-phosphocholine (5), 1-O-15-methylhexadecyl-sn-glycero-3-phosphocholine (6), 1-O-heptadecyl-sn-glycero-3-phosphocholine (7) and 1-O-octadecyl-sn-glycero-3-phosphocholine (8)…
Number of citations: 17 www.jstage.jst.go.jp
VV Chupin, OV Ostapenko, VN Klykov… - Chemistry and physics …, 1996 - Elsevier
It has been shown that platelet-activating factor (PAF) specimens prepared via acetylation of 1-alkyl-sn-glycero-3-phosphocholine (lyso-PAF) with acetic anhydride are heterogeneous. …
Number of citations: 6 www.sciencedirect.com
W Neumüller, EAM Fleer, C Unger, H Eibl - Lipids, 1987 - Wiley Online Library
… These transferases esterify 1-Ooctadecyl-sn-glycero-3-phosphocholine by transferring an arachidonoyl residue from the 2-position of diacylphospholipids to the 2-position of the ether …
Number of citations: 15 aocs.onlinelibrary.wiley.com
H Eibl, C Unger - Cancer treatment reviews, 1990 - Elsevier
… (ether)-lysolecithins, eg 1-O-octadecyl-sn-glycero-3-phosphocholine … We have, however, found enzymes which can detoxify 1-O-octadecyl-sn-glycero-3phosphocholine …
Number of citations: 191 www.sciencedirect.com
N NoDA, ST SUNEFUKA, R TANAKA, K MIYAHARA - jlc.jst.go.jp
… Compound 8, powder, mp 255-260 C, [ac]D —4.0 was identified as 1-O-octadecyl-sn-glycero-3-phosphocholine by comparison of its physical and spectral data with those reported by M…
Number of citations: 0 jlc.jst.go.jp
C Saïd Hassane, G Herbette, E Garayev, F Mabrouki… - Marine drugs, 2022 - mdpi.com
… MS/MS fragmentations decompose compound 3 to produce ions at m/z 510.4 [M + H] + consistent with molecular formula C 26 H 56 NO 6 P (1-O-octadecyl-sn-glycero-3-phosphocholine…
Number of citations: 7 www.mdpi.com
WEG Müller, M Klemt, NL Thakur, HC Schröder… - Marine biology, 2004 - Springer
… domuncula the two lyso-PAF (platelet-activating factor) compounds, 1-O-hexadecyl-sn-glycero-3-phosphocholine and 1-O-octadecyl-sn-glycero-3-phosphocholine, have been identified …
Number of citations: 51 link.springer.com
A Torrecillas, JD Aroca-Aguilar, FJ Aranda… - International journal of …, 2006 - Elsevier
… hydroxyl group [in the case of 1-O-octadecyl-2-O-hydroxy-sn-glycero-3-phosphocholine (ET-18-OH)], or a hydrogen atom [for example with 1-O-octadecyl-sn-glycero-3-phosphocholine (…
Number of citations: 22 www.sciencedirect.com
U Söling, H Eibl, GA Nagel, C Unger - Lipids, 1987 - Wiley Online Library
O‐Hexadecyl‐2‐O‐acetyl‐sn‐glycerol‐3‐phosphocholine (platelet‐activating factor, PAF) is known to stimulate platelet aggregation and serotonin release in concentrations ranging …
Number of citations: 5 aocs.onlinelibrary.wiley.com

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